molecular formula C22H16O8 B590093 Ethyl Biscoumacetate-d8 CAS No. 1329834-88-9

Ethyl Biscoumacetate-d8

Cat. No.: B590093
CAS No.: 1329834-88-9
M. Wt: 416.411
InChI Key: JCLHQFUTFHUXNN-UWAUJQNOSA-N
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Description

Ethyl Biscoumacetate-d8 is a deuterated derivative of Ethyl Biscoumacetate, a coumarin-based anticoagulant drug. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The molecular formula of this compound is C22H8D8O8, and it is primarily used in scientific research due to its stable isotope labeling.

Scientific Research Applications

Ethyl Biscoumacetate-d8 has a wide range of scientific research applications, including:

    Chemistry: It is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and kinetic studies.

    Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions due to its deuterium labeling.

    Medicine: This compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: this compound is used in the development of new anticoagulant drugs and other therapeutic agents.

Preparation Methods

The synthesis of Ethyl Biscoumacetate-d8 involves the incorporation of deuterium into the Ethyl Biscoumacetate molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Ethyl Biscoumacetate can also lead to the incorporation of deuterium atoms into the final product.

Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuterium exchange reactions and the use of deuterated starting materials.

Chemical Reactions Analysis

Ethyl Biscoumacetate-d8 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives.

    Substitution: Substitution reactions can occur at the aromatic rings or the ester group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Ethyl Biscoumacetate-d8 exerts its effects by inhibiting the synthesis of Vitamin K-dependent clotting factors. These clotting factors, including Factors II (prothrombin), VII, IX, and X, are essential for the blood coagulation cascade. This compound interferes with the recycling of Vitamin K by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This inhibition leads to a decrease in the active form of Vitamin K, impairing the carboxylation of clotting factors and resulting in prolonged bleeding times and decreased blood clot formation .

Comparison with Similar Compounds

Ethyl Biscoumacetate-d8 is similar to other coumarin-based anticoagulants, such as Warfarin and Dicoumarol. its deuterium labeling makes it unique and valuable for specific research applications. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. Similar compounds include:

    Warfarin: A widely used anticoagulant with a similar mechanism of action.

    Dicoumarol: Another coumarin-based anticoagulant with similar properties.

    Ethyl Biscoumacetate: The non-deuterated form of this compound.

This compound stands out due to its stable isotope labeling, making it a valuable tool in scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl Biscoumacetate-d8 involves the deuteration of Ethyl Biscoumacetate, which is a derivative of coumarin. Deuteration involves the replacement of hydrogen atoms with deuterium atoms and is commonly used in the synthesis of labeled compounds for use in research and analysis.", "Starting Materials": ["Ethyl Biscoumacetate", "Deuterium oxide (D2O)", "Deuterium gas (D2)"], "Reaction": [ "Step 1: Dissolve Ethyl Biscoumacetate in D2O and add a catalytic amount of a deuterating agent such as palladium on carbon (Pd/C).", "Step 2: Bubble D2 gas through the solution to replace the hydrogen atoms on the molecule with deuterium atoms.", "Step 3: Remove the Pd/C catalyst by filtration and isolate the product by standard purification techniques such as column chromatography or recrystallization." ] }

CAS No.

1329834-88-9

Molecular Formula

C22H16O8

Molecular Weight

416.411

IUPAC Name

ethyl 2,2-bis(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)acetate

InChI

InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3/i3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

JCLHQFUTFHUXNN-UWAUJQNOSA-N

SMILES

CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O

Synonyms

4-Hydroxy-α-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-2-oxo-2H-1-benzopyran-3-acetic Acid-d8 Ethyl Ester;  3,3’-(Carboxymethylene)bis(4-hydroxycoumarin-d4) Ethyl Ester;  BOEA-d8;  Bis(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetic Acid-d8 Ethyl Ester;  NSC 363

Origin of Product

United States

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